molecular formula C9H15NO B045656 N-(tert-butyl)-N-(2-furylmethyl)amine CAS No. 115881-56-6

N-(tert-butyl)-N-(2-furylmethyl)amine

Cat. No.: B045656
CAS No.: 115881-56-6
M. Wt: 153.22 g/mol
InChI Key: IJNBNJINCKLJFU-UHFFFAOYSA-N
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Description

N-(tert-butyl)-N-(2-furylmethyl)amine is an organic compound that belongs to the class of amines Amines are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups

Mechanism of Action

Target of Action

Furan derivatives have been noted for their remarkable therapeutic efficacy , suggesting that they may interact with a variety of biological targets.

Mode of Action

Furan-containing compounds are known to exhibit a wide range of advantageous biological and pharmacological characteristics . For instance, N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA) has been identified as a potential cognitive enhancer with monoamine oxidase (MAO) inhibitor properties . This suggests that N-(furan-2-ylmethyl)-2-methylpropan-2-amine might interact with its targets in a similar manner, potentially enhancing monoaminergic transmission and exhibiting neuroprotective properties.

Biochemical Pathways

For instance, furan-containing compounds have been employed as medicines in a number of distinct disease areas . Furthermore, N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA) has been shown to affect basic synaptic transmission, long-term potentiation (LTP), and excitability in the dentate gyrus (DG) of the hippocampus of anesthetized rats .

Pharmacokinetics

F2mpa, a related compound, has been described as having moderate to good admet properties . This suggests that N-(furan-2-ylmethyl)-2-methylpropan-2-amine might have similar pharmacokinetic properties.

Result of Action

Furan derivatives have been noted for their remarkable therapeutic efficacy , suggesting that they may have significant molecular and cellular effects.

Action Environment

It has been noted that the use of ethyl acetate as a solvent inhibited the formation of a tertiary amine by-product, suggesting that solvent choice can influence the reaction outcomes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butyl)-N-(2-furylmethyl)amine typically involves the reaction of tert-butylamine with 2-furylmethyl chloride. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions may include:

  • Solvent: Anhydrous ethanol or another suitable solvent
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Continuous flow reactors and optimized reaction conditions would be employed to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(tert-butyl)-N-(2-furylmethyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to secondary or primary amines.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation

    Substitution: Halogens (e.g., bromine) or other electrophiles in the presence of a Lewis acid catalyst

Major Products

    Oxidation: this compound N-oxide

    Reduction: this compound reduced to secondary or primary amines

    Substitution: Halogenated derivatives of the furan ring

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-butyl)-N-(2-thienylmethyl)amine
  • N-(tert-butyl)-N-(2-pyridylmethyl)amine
  • N-(tert-butyl)-N-(2-phenylmethyl)amine

Uniqueness

N-(tert-butyl)-N-(2-furylmethyl)amine is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-9(2,3)10-7-8-5-4-6-11-8/h4-6,10H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJNBNJINCKLJFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10406014
Record name N-[(Furan-2-yl)methyl]-2-methylpropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115881-56-6
Record name N-[(Furan-2-yl)methyl]-2-methylpropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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